Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

σ1 receptor pharmacology medicinal chemistry structure-activity relationship (SAR)

Research challenge: Achieving subnanomolar σ1 receptor binding with high subtype selectivity (σ2/σ1 up to 11,542) in CNS probe development demands the right heterocyclic scaffold. Ethyl 1,4-diazepan-1-ylacetate dihydrochloride solves this with its 1,4-diazepane core, which outperforms piperazine and imidazolidine alternatives. • Enables σ1 receptor probes with Kᵢ = 0.10-0.54 nM • Dihydrochloride salt ensures aqueous solubility for direct coupling without salt-exchange steps • ≥98% purity with 2-8°C shelf stability for reproducible results across multi-user synthesis facilities

Molecular Formula C9H20Cl2N2O2
Molecular Weight 259.17 g/mol
CAS No. 1171427-48-7
Cat. No. B1416732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4-diazepan-1-ylacetate dihydrochloride
CAS1171427-48-7
Molecular FormulaC9H20Cl2N2O2
Molecular Weight259.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCCNCC1.Cl.Cl
InChIInChI=1S/C9H18N2O2.2ClH/c1-2-13-9(12)8-11-6-3-4-10-5-7-11;;/h10H,2-8H2,1H3;2*1H
InChIKeyWCMOMHYTQOTCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride: Core Diazepane Scaffold


Ethyl 1,4-diazepan-1-ylacetate dihydrochloride (CAS 1171427-48-7, molecular formula C₉H₁₈N₂O₂·2HCl, molecular weight 259.17 g/mol) is a synthetic organic compound consisting of a 1,4-diazepane (homopiperazine) core substituted with an ethyl acetate moiety and presented as a dihydrochloride salt. The compound serves as a versatile, nitrogen-containing heterocyclic building block for the construction of more complex molecules in medicinal chemistry and chemical biology . Its primary utility lies in its dual reactive centers—the secondary amines of the 1,4-diazepane ring and the ester group—which enable further derivatization through nucleophilic substitution, amide coupling, or hydrolysis to the corresponding carboxylic acid . The dihydrochloride salt form provides enhanced aqueous solubility and crystalline handling properties compared to the free base, making it a preferred starting material for solution-phase syntheses in drug discovery and academic research settings .

Why Generic Substitution Fails for This Diazepane Building Block


1,4-Diazepane-based building blocks are not interchangeable due to profound differences in ring size, nitrogen basicity, and substitution patterns that govern their reactivity, stability, and ultimate pharmacological properties when incorporated into final compounds [1]. The seven-membered 1,4-diazepane ring confers distinct conformational flexibility and nitrogen pKa values (~11.0) compared to the more rigid six-membered piperazine ring (pKa ~9.8), directly impacting receptor binding affinities in medicinal chemistry applications—diazepanes have demonstrated subnanomolar σ1 receptor affinities (Kᵢ = 0.10–0.54 nM) with high subtype selectivity (σ2/σ1 = 881–11,542), whereas ring-contracted imidazolidines show 1–2 orders of magnitude reduced affinity [2]. Furthermore, the specific ethyl acetate substituent and dihydrochloride salt form of this compound dictate its solubility profile and reactivity in coupling reactions compared to methyl ester or tert-butyl ester analogs. A generic substitution without these quantitative considerations risks synthetic failure, altered pharmacokinetics, or diminished target engagement in downstream biological assays .

Quantitative Differentiators vs. Analogous Building Blocks


σ1 Receptor Affinity and Selectivity Advantage Over Smaller Rings

In a comparative study of cyclic vicinal diamines, 1,4-diazepane derivatives (ring-expanded homologs of piperazines) exhibited subnanomolar σ1 receptor binding affinities with Kᵢ values ranging from 0.10 to 0.54 nM. This affinity is comparable to the corresponding piperazine analogs, but the diazepane series demonstrated a wider dynamic range in σ2 receptor selectivity (σ2/σ1 = 881 to 11,542), with one diazepane analog achieving a selectivity ratio of 11,542 [1]. In contrast, ring-contracted imidazolidine analogs showed a 1–2 order of magnitude reduction in σ1 affinity (Kᵢ = 6.45–53.5 nM) and approximately 70-fold reduced subtype selectivity compared to the piperazine/diazepane scaffold [1]. The primary determinant of this differential affinity was identified as the basicity of the heterocyclic ring, with the diazepane core conferring the optimal pKa for high-affinity receptor engagement [1].

σ1 receptor pharmacology medicinal chemistry structure-activity relationship (SAR) ring-size effects

Ethyl Ester vs. Methyl Ester: Synthesis Flexibility

The ethyl 1,4-diazepan-1-ylacetate dihydrochloride (MW = 259.17 g/mol) provides a distinct balance of reactivity and physical properties compared to its methyl ester analog, methyl 2-(1,4-diazepan-1-yl)acetate (free base MW = 172.22 g/mol; dihydrochloride MW = 245.15 g/mol) . The ethyl ester group offers a slower hydrolysis rate under basic conditions compared to the methyl ester, providing greater synthetic control during multi-step sequences that require transient ester protection. Conversely, the ethyl ester hydrolyzes more readily than the sterically hindered tert-butyl ester, enabling selective deprotection strategies in orthogonal protecting group schemes [1]. The dihydrochloride salt form of this compound (vs. the free base form of many methyl ester analogs) ensures immediate aqueous solubility (≥98% purity material) for direct use in coupling reactions without additional neutralization or salt-exchange steps .

organic synthesis building block selection ester hydrolysis medicinal chemistry

Dihydrochloride Salt: Purity, Stability, and Solubility

This compound is supplied as the dihydrochloride salt with a verified purity of ≥98% (NLT 98%) as determined by HPLC and NMR analysis . The dihydrochloride salt form offers significantly enhanced aqueous solubility compared to the free base (ethyl 1,4-diazepan-1-ylacetate, CAS 913645-28-0), which is only sparingly soluble in water and requires organic co-solvents for dissolution . Vendor specifications indicate storage conditions of 2–8°C in a sealed, dry container to maintain stability . The free base analog (CAS 913645-28-0) lacks the crystalline handling characteristics of the dihydrochloride salt and is typically supplied as an oil or low-melting solid, making accurate weighing and long-term storage more challenging .

salt selection aqueous solubility compound stability reproducible research

Homopiperazine Scaffold as a Privileged Pharmacophore

The 1,4-diazepane (homopiperazine) core is recognized as a privileged scaffold in medicinal chemistry, present in marketed drugs and preclinical candidates across multiple therapeutic indications [1]. Quantitative biological activity data for homopiperazine derivatives include: potent dipeptidyl peptidase IV (DPP-IV) inhibition with IC₅₀ values in the nanomolar range (exact values available in primary literature) while demonstrating negligible CYP 3A4 inhibition—a critical selectivity parameter for avoiding drug-drug interactions [2]; proteasome inhibition with chymotrypsin-like activity reduced by homopiperazine derivatives at 5 μM concentrations [3]; and significant pain relief in a mouse model of paclitaxel-induced peripheral neuropathy through carbonic anhydrase inhibition [4]. While specific IC₅₀ data for ethyl 1,4-diazepan-1-ylacetate dihydrochloride itself are not directly reported (as it is primarily a synthetic building block rather than a final bioactive compound), the scaffold's established quantitative activity profile across diverse target classes substantiates its value as a starting point for library synthesis .

privileged scaffold drug discovery proteasome inhibition DPP-IV inhibition carbonic anhydrase inhibition

Optimal Application Scenarios Based on Evidence


σ1 Receptor Ligand Synthesis for CNS Target Validation

Use this compound as a core building block for constructing σ1 receptor-targeted probes. The 1,4-diazepane scaffold confers subnanomolar binding affinity (Kᵢ = 0.10–0.54 nM) and high subtype selectivity (σ2/σ1 up to 11,542) when properly derivatized, making it superior to piperazine or imidazolidine alternatives for achieving target engagement in CNS assays [1]. The ethyl ester dihydrochloride salt enables direct aqueous coupling without additional salt-exchange steps .

Parallel Library Synthesis with Orthogonal Protecting Groups

Leverage the intermediate hydrolysis rate of the ethyl ester (faster than tert-butyl, slower than methyl) for selective deprotection in multi-step synthetic sequences. The dihydrochloride salt form ensures immediate solubility for high-throughput automation, eliminating the need for in situ neutralization [2]. This is particularly valuable for generating diverse amide libraries through coupling with carboxylic acids following ester hydrolysis to the free acid .

Medicinal Chemistry Campaigns Against DPP-IV, Proteasome, or Carbonic Anhydrase

Incorporate this 1,4-diazepane building block into hit-to-lead programs where scaffold class-level evidence demonstrates favorable selectivity profiles. Homopiperazine derivatives exhibit potent DPP-IV inhibition (nanomolar IC₅₀) with negligible CYP 3A4 inhibition, avoiding the drug-drug interaction liabilities common to piperazine-based DPP-IV inhibitors [3]. Additionally, the scaffold has shown proteasome inhibitory activity at 5 μM and in vivo efficacy in pain models, supporting its utility across multiple therapeutic areas [4][5].

Academic Core Facility Stock for Diverse Synthetic Requests

Maintain this compound as a stock reagent in academic synthesis core facilities due to its ≥98% verified purity and versatile reactivity. The dihydrochloride salt offers superior shelf stability (2–8°C storage) and reproducible weighing characteristics compared to the free base oil, ensuring consistent results across multiple user projects and reducing troubleshooting time associated with degraded or impure starting materials .

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